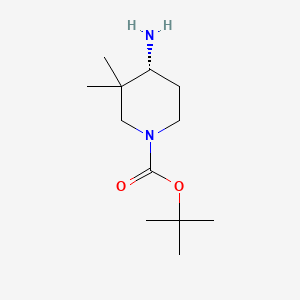

(R)-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate with specific reagents under controlled conditions. For instance, one method involves dissolving the intermediate compound in acetonitrile and adding reagents dropwise over a period of 15 minutes. The reaction mixture is then stirred at room temperature for 20 hours and concentrated under reduced pressure .

Industrial Production Methods

Industrial production of this compound often requires sourcing high-purity materials and following stringent quality control measures. The compound is available in various quantities, ranging from 100 mg to 5 g, and is typically shipped within 8-12 weeks .

Analyse Chemischer Reaktionen

Types of Reactions

®-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a different product compared to reduction or substitution reactions.

Wissenschaftliche Forschungsanwendungen

®-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of various chemical products and materials

Wirkmechanismus

The mechanism of action of ®-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use, but it generally involves binding to specific receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to ®-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate include:

tert-Butyl ®-4-amino-3,3-dimethylpiperidine-1-carboxylate: A closely related compound with similar chemical properties.

tert-Butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate: Another similar compound used in various chemical syntheses.

Uniqueness

What sets ®-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate apart is its high purity and specific stereochemistry, which can influence its reactivity and interactions in chemical and biological systems .

Biologische Aktivität

(R)-Tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate, also known by its CAS number 1357600-61-3, is a compound of significant interest in medicinal chemistry and biological research. Its unique structure allows it to interact with various biological targets, making it a potential candidate for therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

- Molecular Formula : C12H24N2O2

- Molecular Weight : 228.34 g/mol

- IUPAC Name : tert-butyl (R)-4-amino-3,3-dimethylpiperidine-1-carboxylate

- CAS Number : 1357600-61-3

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The compound is believed to modulate various signaling pathways that are crucial for cellular functions.

Key Mechanisms:

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neurotransmission and potentially affecting mood and cognition.

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular metabolism.

- Cell Cycle Modulation : Studies suggest it could induce cell cycle arrest in cancer cells, promoting apoptosis through mechanisms such as caspase activation and PARP cleavage.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Anticancer Research

A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the activation of caspases -3 and -7, leading to programmed cell death. The compound was shown to cause G2/M phase arrest in the cell cycle, suggesting its potential as an anticancer agent .

Neuropharmacological Studies

Research indicates that this compound may influence the central nervous system by modulating neurotransmitter levels. Its ability to interact with serotonin and dopamine receptors has been investigated for potential antidepressant effects .

Eigenschaften

IUPAC Name |

tert-butyl (4R)-4-amino-3,3-dimethylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-7-6-9(13)12(4,5)8-14/h9H,6-8,13H2,1-5H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNJCZOJFFXXZKR-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCC1N)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CN(CC[C@H]1N)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.